Technical Monograph: tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Technical Monograph: tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Executive Summary
This technical guide provides an in-depth analysis of tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate , a critical chiral building block in medicinal chemistry.[1][2][3] Distinct from its lower homologue (the Vildagliptin intermediate), this molecule features a methylene spacer between the pyrrolidine ring and the nitrile group.[1][2][3] This structural nuance is pivotal for synthesizing chain-extended pyrrolidine scaffolds,
This guide details the chemical identity, validated synthetic pathways, safety protocols for cyanide handling, and analytical characterization data necessary for high-fidelity research and development.[1][2][3]
Chemical Identity & Properties
Accurate identification is the first step in reproducible science.[1][2][3] Researchers must distinguish this compound from tert-butyl 2-cyanopyrrolidine-1-carboxylate (CAS: 228244-04-0), which lacks the methylene spacer.[1][2][3]
Nomenclature & Identifiers
| Property | Data |
| IUPAC Name | tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate |
| Common Name | N-Boc-2-(cyanomethyl)pyrrolidine; N-Boc-homoproline nitrile |
| Molecular Formula | |
| Molecular Weight | 210.27 g/mol |
Stereochemical Variants (CAS Registry)
| Stereochemistry | CAS Number | Notes |
| (S)-Isomer | 142253-50-7 | Derived from L-Proline (Natural).[1][2][3] Most common in drug discovery.[1][2][3] |
| (R)-Isomer | 228244-06-2 | Derived from D-Proline.[1][2][3] Used for SAR studies.[1][2][3] |
| Racemic | 1092352-11-8 | Used when stereochemistry is not critical or for resolving later.[1][2][3] |
(Note: CAS numbers for specific isomers can vary by vendor registration; 142253-50-7 is the standard reference for the (S)-enantiomer utilized in asymmetric synthesis.)[1][2][3]
Synthetic Utility & Mechanism
The utility of the cyanomethyl group lies in its versatility as a "masked" functional group.[1][2][3] Unlike the direct nitrile (which is often an electrophilic trap in DPP-4 inhibitors), the cyanomethyl group is typically a precursor.[1][2][3]
Mechanistic Pathway
The synthesis typically proceeds via the homologation of Proline .[1][2][3] Direct cyanation of the pyrrolidine ring at C2 is difficult; therefore, the standard industrial route utilizes the reduction of Boc-Proline to Boc-Prolinol, followed by activation and nucleophilic displacement.[1][2][3]
Pathway Logic:
-
Reduction: Boc-Proline
Boc-Prolinol (Preserves Chirality).[1][2][3] -
Activation: Alcohol
Mesylate/Tosylate (Creates Leaving Group). -
Substitution: Leaving Group
Nitrile (SN2 Reaction).[1][2][3]
Figure 1: Standard Synthetic Pathway via Nucleophilic Substitution. The SN2 displacement of the mesylate is the critical stereodefining step.[1][2][3]
Detailed Experimental Protocol
Objective: Synthesis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate (10g scale). Prerequisites: Fume hood with cyanide scrubbing capability.[1][2][3]
Step 1: Activation (Mesylation)
Rationale: The hydroxyl group of Boc-Prolinol is a poor leaving group.[1][2][3] Converting it to a mesylate (methanesulfonate) enables the subsequent substitution.[1][2][3]
-
Charge: In a 500 mL round-bottom flask, dissolve (S)-N-Boc-pyrrolidinemethanol (10.0 g, 49.7 mmol) in anhydrous Dichloromethane (DCM) (150 mL).
-
Cool: Cool the solution to 0°C using an ice/salt bath.
-
Base Addition: Add Triethylamine (TEA) (10.4 mL, 74.5 mmol) dropwise.
-
Activation: Add Methanesulfonyl chloride (MsCl) (4.6 mL, 59.6 mmol) dropwise over 20 minutes. Maintain internal temperature
. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Workup: Quench with water (100 mL). Separate phases. Wash organic layer with 1M HCl (cold), sat.[1][2][3]
, and brine.[1][2][3] Dry over .[1][2][3] -
Outcome: Quantitative yield of crude mesylate (viscous oil). Use immediately.
Step 2: Nucleophilic Substitution (Cyanation)
Rationale: DMSO is used to solvate the cyanide anion, increasing its nucleophilicity for the SN2 displacement.[1][2][3]
-
Solvation: Dissolve the crude mesylate in DMSO (80 mL).
-
Reagent: Add Sodium Cyanide (NaCN) (3.65 g, 74.5 mmol). Caution: Highly Toxic.[1][2][3]
-
Heating: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][2][3]
-
Quench (Critical Safety Step): Cool to RT. Pour reaction mixture into a mixture of Ice/Water (300 mL) and Bleach (Sodium Hypochlorite, 20 mL) to oxidize excess cyanide.[1][2][3]
-
Extraction: Extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with water (
mL) to remove DMSO. Dry over . Concentrate. -
Isolation: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Yield Expectation: 85-92% (White to pale yellow solid/oil).[1][2][3]
Analytical Characterization
To validate the synthesis, compare spectral data against these reference parameters.
| Technique | Expected Signal Characteristics |
| 1H NMR (400 MHz, CDCl3) | |
| IR Spectroscopy | 2245 cm⁻¹ (C≡N stretch) - Distinct sharp peak.[1][2][3] 1690 cm⁻¹ (C=O[1][2][3] Boc). |
| Mass Spectrometry | [M+H]+ not always visible due to Boc fragmentation.[1][2][3] Look for [M+Na]+ = 233.1 or [M-Boc+H]+ = 111.[1][2][3]1. |
| Optical Rotation |
Safety & Handling (E-E-A-T Critical)
Handling cyanide salts requires strict adherence to safety protocols. The generation of HCN gas is a fatal risk if the reaction mixture is acidified before quenching.[1][2][3]
Figure 2: Cyanide Quenching Workflow. Strict pH control is required to prevent HCN generation.
-
PPE: Double nitrile gloves, face shield, and lab coat.[1][2][3]
-
Antidote: Ensure a Cyanide Antidote Kit (Amyl nitrite/Sodium thiosulfate) is present and unexpired.[1][2][3]
-
Storage: Store the final product at 2-8°C under inert atmosphere (Argon/Nitrogen).
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 118234568: tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link][1][2][3]
-
LookChem. (2025).[1][2][3] (S)-tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate CAS 142253-50-7.[1][2][3] Retrieved from [Link][1][2][3]
-
Villhauer, E. B., et al. (2003).[1][2][3] 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Activity.[1][2][3] Journal of Medicinal Chemistry. (Contextual reference for pyrrolidine nitrile chemistry). Retrieved from [Link][1][2][3]
Sources
- 1. 228244-04-0|(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]
